molecular formula C17H27N5O3 B5602246 7-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine

7-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B5602246
M. Wt: 349.4 g/mol
InChI Key: OARULSUJYPOCNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine and related compounds often involves a series of reactions including hydrazinolysis, trifluoroacetylation, cyclization, hydrogenation, condensation, and deprotection. These steps are crucial for constructing the compound's unique heterocyclic framework and introducing various functional groups (Zhang Sheng-ju, 2008).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like IR, ^1HNMR, ^13CNMR, and mass spectrometry (MS), which confirm the presence of its complex heterocyclic system and various substituents. These analyses provide insight into the compound's structural features and the arrangement of its atoms (Zhang Sheng-ju, 2008).

Chemical Reactions and Properties

Compounds within this class participate in a variety of chemical reactions, such as cyclocondensation, which leads to the formation of novel heterocyclic structures. These reactions are influenced by the compound’s functional groups, which can undergo transformations under different conditions, leading to a wide range of products with diverse chemical properties (S. Desenko et al., 1998).

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis and exploration of pyrazoline and pyrazole derivatives, including compounds with similar structural features to the specified chemical, for their antimicrobial properties. For instance, Hassan (2013) synthesized a series of 2-pyrazoline derivatives, exploring their antibacterial and antifungal activities against various organisms. These compounds exhibited significant performance, suggesting the potential of similar structures for antimicrobial applications (Hassan, 2013).

Novel Analogues and Their Biological Activities

The exploration of novel analogues, such as guanine derivatives, provides another perspective on the scientific applications of structurally related compounds. Ehler, Robins, and Meyer (1977) synthesized a new guanine analogue, which, despite lacking potent antiviral activity, highlights the research interest in developing new compounds for potential biological activities (Ehler, Robins, & Meyer, 1977).

Antiparkinsonian and Analgesic Activities

Further research into substituted pyridine derivatives, including those structurally related to the specified chemical, has shown promising analgesic and antiparkinsonian activities. Amr, Maigali, and Abdulla (2008) detailed the synthesis of a series of compounds from 2-chloro-6-ethoxy-4-acetylpyridine, demonstrating their potential in treating Parkinson's disease and pain, suggesting a possible area of application for related compounds (Amr, Maigali, & Abdulla, 2008).

properties

IUPAC Name

1-[4-(3,5-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)piperidin-1-yl]-2-ethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O3/c1-4-25-11-16(23)20-7-5-14(6-8-20)17(24)21-9-12(2)22-13(3)18-19-15(22)10-21/h12,14H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARULSUJYPOCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC(CC1)C(=O)N2CC(N3C(=NN=C3C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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